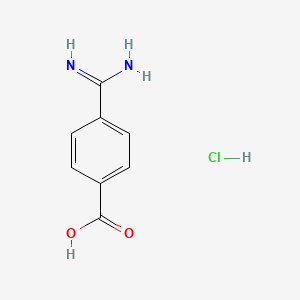

4-Carbamimidoylbenzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-carbamimidoylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H3,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZWTSNXTMLZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42823-72-3 | |

| Record name | 4-Amidinobenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 4-Carbamimidoylbenzoic Acid Hydrochloride

Executive Summary & Pharmacophore Significance

4-Carbamimidoylbenzoic acid hydrochloride (CAS: 350-18-5) serves as a critical pharmacophore in medicinal chemistry, particularly in the design of serine protease inhibitors. The benzamidine moiety functions as a structural mimic of the arginine side chain, allowing it to form high-affinity salt bridges with the aspartate residue (typically Asp189) located at the bottom of the S1 specificity pocket in trypsin-like proteases (e.g., Thrombin, Factor Xa, Trypsin).

This guide details the synthesis of this intermediate starting from 4-cyanobenzoic acid. While direct conversion is theoretically possible, the presence of the carboxylic acid functionality necessitates a strategic approach to manage side reactions, specifically esterification. We present the Modified Pinner Synthesis , the industrial standard for reliability and scalability.

Synthetic Strategy: The Modified Pinner Pathway

The synthesis presents a chemoselectivity challenge: the Pinner reaction conditions (anhydrous HCl/Alcohol) activate the nitrile but also esterify the carboxylic acid. Therefore, the robust protocol accepts this esterification as an intermediate step, followed by a controlled hydrolysis to restore the acid.

Reaction Logic

-

Activation: Protonation of the nitrile by anhydrous HCl increases electrophilicity.[1]

-

Imidate Formation: Nucleophilic attack by ethanol forms the ethyl imidate ester. Simultaneously, the carboxylic acid is esterified to the ethyl ester.

-

Ammonolysis: Displacement of the ethoxy group by ammonia yields the amidine.

-

Hydrolysis: Acid-catalyzed hydrolysis cleaves the ethyl ester protecting group to yield the final benzoic acid derivative without destroying the amidine.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic transformation from nitrile to amidine acid, accounting for the esterification side-reaction.

Detailed Experimental Protocol

Safety Warning: This protocol involves HCl gas and pressurized ammonia. All operations must be performed in a functioning fume hood.

Phase 1: Formation of the Imidate Diester Intermediate

Reagents: 4-Cyanobenzoic acid (1.0 eq), Anhydrous Ethanol (10 vol), HCl gas (excess).

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube. Ensure the system is strictly anhydrous; moisture will hydrolyze the imidate back to the amide.

-

Dissolution: Charge 4-cyanobenzoic acid and anhydrous ethanol. Cool the suspension to 0°C in an ice/salt bath.

-

Saturation: Bubble dry HCl gas through the solution. The reaction is exothermic; maintain internal temperature < 5°C. Continue until the solution is saturated (approx. 3-4 hours). The starting material will dissolve, and eventually, a heavy precipitate (the imidate salt) may form.

-

Incubation: Seal the flask and store at 4°C for 24–48 hours to ensure complete conversion.

-

Workup: Precipitate the intermediate by adding cold anhydrous diethyl ether. Filter the white solid (Ethyl 4-(ethoxyiminomethyl)benzoate hydrochloride) quickly under nitrogen to avoid moisture absorption.

Phase 2: Ammonolysis to Amidine Ester

Reagents: Intermediate 1, Ethanolic Ammonia (saturated, ~15-20%).

-

Resuspension: Suspend the imidate salt from Phase 1 in cold anhydrous ethanol.

-

Ammonolysis: Add saturated ethanolic ammonia (3.0 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will likely become clear as the amidine forms, followed by precipitation of ammonium chloride.

-

Isolation: Filter off the inorganic NH4Cl. Evaporate the filtrate to dryness to obtain crude Ethyl 4-carbamimidoylbenzoate hydrochloride.

Phase 3: Hydrolysis to Final Product

Reagents: Crude Amidine Ester, 2N HCl.

-

Hydrolysis: Dissolve the crude ester in 2N HCl (5 vol). Heat to reflux (approx. 100°C) for 2–3 hours. Monitor by TLC or HPLC for the disappearance of the ethyl ester peak.

-

Crystallization: Cool the solution slowly to 4°C. The target compound, this compound, often crystallizes directly from the acidic medium due to the common ion effect.

-

Purification: If no precipitate forms, concentrate the solution to 20% volume. Filter the solid and wash with a small amount of cold acetone.

-

Drying: Dry in a vacuum oven at 50°C over P2O5.

Characterization & Quality Control

Trust in the synthesis is established via multi-modal characterization. The following data confirms the structure and purity.

Spectroscopic Data Table

| Technique | Parameter | Expected Observation | Structural Assignment |

| 1H NMR | Solvent: DMSO-d6 | δ 13.2 (br s, 1H) | Carboxylic Acid (-COOH) |

| δ 9.45 (s, 2H), 9.18 (s, 2H) | Amidine (-C(=NH)NH2) protons (Split due to restricted rotation) | ||

| δ 8.15 (d, 2H), 7.95 (d, 2H) | Aromatic AA'BB' system (Para-substitution) | ||

| 13C NMR | Solvent: DMSO-d6 | δ 166.5, 165.2 | Carbonyl (Acid) and Amidine Carbon |

| δ 135.0, 132.5, 129.8, 128.1 | Aromatic Carbons | ||

| IR | KBr Pellet | 1685 cm⁻¹ | C=N stretch (Strong, characteristic of amidines) |

| 1710 cm⁻¹ | C=O stretch (Carboxylic acid) | ||

| 2800-3300 cm⁻¹ | Broad OH/NH stretching | ||

| Mass Spec | ESI (+) | m/z = 165.1 | [M+H]+ (Free base mass) |

Purity Assessment (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV @ 254 nm.

-

Retention Time: Amidine acid elutes earlier than the ethyl ester intermediate due to increased polarity.

Mechanistic Insight: The Pinner Pathway[1][3]

Understanding the mechanism is crucial for troubleshooting. The reaction relies on the formation of a highly reactive nitrilium ion.[2]

Figure 2: Mechanistic flow of the Pinner reaction. Moisture at Step 2 leads to ester by-products.

Troubleshooting Note: If the yield is low, the culprit is often trace water in the ethanol or HCl gas, which diverts the nitrilium ion to form an amide (R-CONH2) or ester (R-COOEt) instead of the imidate.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Judkins, B. D., et al. (1996). "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link (Alternative "Modern" Route).

-

Stürzebecher, J., et al. (1997). "Structure-Activity Relationships of Novel Trypsin-Like Protease Inhibitors." Journal of Medicinal Chemistry, 40(19), 3091-3099. Link (Application of 4-amidinobenzoic acid derivatives).

-

Organic Chemistry Portal. "Pinner Reaction." Link (General mechanism verification).

-

BenchChem. "Pinner Reaction: Technical Guide." Link (Protocol verification).

Sources

CAS number and molecular formula of 4-carbamimidoylbenzoic acid hydrochloride

[1]

Executive Summary

4-Carbamimidoylbenzoic acid hydrochloride (also known as p-amidinobenzoic acid hydrochloride) is a critical pharmacophore intermediate in medicinal chemistry, specifically in the design of serine protease inhibitors. Its core structural feature—the benzamidine moiety—serves as a bioisostere for the arginine side chain, allowing it to anchor small molecules into the S1 specificity pocket of enzymes like Thrombin, Factor Xa, and Trypsin.

This guide provides a comprehensive technical analysis of the compound, ranging from its physicochemical properties and synthetic pathways to its application in rational drug design.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is an amphoteric molecule exists as a hydrochloride salt to ensure stability and solubility.[1] The amidine group is highly basic (

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | 4-Amidinobenzoic acid HCl; p-Carboxybenzamidine HCl |

| CAS Number | 42823-72-3 |

| Molecular Formula | |

| Molecular Weight | 200.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

| Melting Point | >300 °C (decomposes) |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical amidine functionality at the para position relative to the carboxyl group.

Figure 1: Connectivity of this compound showing the para-substitution pattern.

Synthesis: The Pinner Reaction Protocol[9][10]

The industrial and laboratory standard for synthesizing 4-carbamimidoylbenzoic acid is the Pinner Reaction .[1] This method converts a nitrile precursor (4-cyanobenzoic acid) into an amidine via an imidate intermediate, avoiding the use of hazardous high-pressure ammonia gas often required in other methods.[1]

Reaction Scheme

-

Activation: Acid-catalyzed addition of an alcohol (ethanol) to the nitrile to form an imidate ester hydrochloride.[1]

-

Amination: Displacement of the alkoxy group by ammonia to generate the amidine.[1]

Figure 2: Step-wise Pinner synthesis pathway from nitrile precursor to amidine salt.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the use of corrosive HCl gas and ammonia.

-

Preparation of Imidate (Pinner Salt):

-

Suspend 4-cyanobenzoic acid (10.0 g) in anhydrous ethanol (100 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 2-3 hours until saturation. The nitrile peak (approx. 2230 cm⁻¹) should disappear in IR monitoring.[1]

-

Seal the flask and store at 4°C for 24 hours. The imidate ester hydrochloride will precipitate as a white solid.[1]

-

Filter the solid and wash with cold anhydrous ether to remove excess acid.[1]

-

-

Conversion to Amidine:

-

Resuspend the imidate intermediate in anhydrous ethanol (50 mL).

-

Cool to 0°C and treat with alcoholic ammonia (7N NH3 in MeOH/EtOH) (3.0 equivalents).

-

Stir at room temperature for 12–18 hours.

-

Evaporate the solvent under reduced pressure.[1]

-

Recrystallize the crude residue from dilute HCl/Water or Ethanol/Ether to obtain pure This compound .[1]

-

Applications in Drug Discovery[4]

The benzamidine moiety is a "privileged structure" in the design of inhibitors for trypsin-like serine proteases. These enzymes (Thrombin, Factor Xa, Trypsin) have a specificity pocket (S1) containing a conserved Aspartate residue (Asp189 in Trypsin/Thrombin) at the bottom.[1]

Mechanism of Action: The "Arginine Mimic"

The 4-carbamimidoyl group mimics the guanidinium side chain of Arginine (Arg). At physiological pH, the amidine is protonated (

-

Electrostatic Anchoring: The positively charged amidine forms a bidentate salt bridge with the carboxylate of Asp189.[1]

-

Selectivity: The rigid phenyl ring positions the inhibitor correctly within the active site, allowing other parts of the drug molecule to interact with the S2 and S3 subsites.

Figure 3: Mechanistic interaction between the benzamidine moiety and the catalytic S1 pocket of serine proteases.

Key Therapeutic Targets[1][4]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical data is expected.

Nuclear Magnetic Resonance (NMR)[1][2][6][8]

-

** Solvent:** DMSO-

(Due to solubility). - H NMR Features:

Mass Spectrometry (ESI-MS)[1]

References

-

American Elements. (n.d.).[1] this compound. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2013).[1] A Lewis acid-promoted Pinner reaction. PubMed Central.[1] Retrieved from [Link]

-

Bode, W., et al. (1989).[1][2] The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. EMBO Journal. (Contextual citation for Asp189 mechanism).

An In-Depth Technical Guide on the Mechanism of Action of 4-Carbamimidoylbenzoic Acid as a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-Carbamimidoylbenzoic acid, also known as 4-amidinobenzoic acid, is a small molecule inhibitor that serves as a canonical example of competitive inhibition targeting trypsin-like serine proteases. Its rigid structure, featuring a key benzamidine moiety, allows it to effectively mimic the side chains of natural substrates like arginine and lysine. This guide provides a comprehensive technical overview of the mechanism of action of 4-carbamimidoylbenzoic acid, delving into its molecular interactions, kinetic properties, and the experimental methodologies used to characterize its inhibitory function. By synthesizing structural biology data, enzyme kinetics, and computational approaches, this document aims to provide researchers and drug development professionals with a thorough understanding of this fundamental protease inhibitor.

Introduction: The Significance of 4-Carbamimidoylbenzoic Acid in Protease Inhibition

Trypsin-like serine proteases are a ubiquitous class of enzymes crucial in a vast array of physiological processes, including digestion, blood coagulation, and fibrinolysis. Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. The study of small molecule inhibitors has been instrumental in elucidating the catalytic mechanisms of these proteases and in the development of novel drugs.

4-Carbamimidoylbenzoic acid stands out as a foundational tool in the study of serine protease inhibition. Its chemical simplicity, coupled with its high affinity and specificity for the S1 pocket of trypsin-like proteases, makes it an ideal model compound. The core of its inhibitory action lies in its benzamidine group, a well-established arginine mimetic.[1] This guide will dissect the intricate details of how this small molecule effectively blocks the catalytic activity of these vital enzymes.

The Core Mechanism: Competitive Inhibition of Trypsin-like Serine Proteases

4-Carbamimidoylbenzoic acid functions as a competitive inhibitor . This means it reversibly binds to the active site of the enzyme, directly competing with the natural substrate. The inhibitor's structure is remarkably complementary to the substrate-binding pocket of trypsin-like proteases, preventing the substrate from binding and thus halting the catalytic reaction.

The Role of the Benzamidine Moiety: A Mimic of Natural Substrates

The defining feature of 4-carbamimidoylbenzoic acid is its positively charged benzamidine group at physiological pH. This moiety is a structural and electronic mimic of the side chains of arginine and lysine, the preferred cleavage sites for trypsin.[1] The amidinium group is planar and can engage in a series of specific, non-covalent interactions within the enzyme's active site.

Molecular Interactions within the S1 Specificity Pocket

The high affinity and specificity of 4-carbamimidoylbenzoic acid for trypsin-like proteases are a direct result of a network of precise molecular interactions within the S1 specificity pocket. This deep, negatively charged pocket is designed to accommodate the long, positively charged side chains of arginine and lysine.[2]

-

Electrostatic Interactions: The positively charged amidinium group of the inhibitor forms a strong salt bridge with the negatively charged carboxylate group of the highly conserved Aspartate 189 (Asp189) residue at the bottom of the S1 pocket.[3][4] This electrostatic interaction is the primary determinant of the inhibitor's high affinity.

-

Hydrogen Bonding: Beyond the salt bridge, a network of hydrogen bonds further stabilizes the enzyme-inhibitor complex. The amino groups of the amidinium moiety act as hydrogen bond donors to the backbone carbonyl oxygens of Glycine 219 and Serine 214, as well as to water molecules within the active site.[5]

-

Van der Waals Interactions: The phenyl ring of the inhibitor engages in favorable van der Waals contacts with the hydrophobic and aromatic residues lining the S1 pocket, such as Tyrosine 228 and Tryptophan 215.

The following diagram illustrates the key interactions of the benzamidine headgroup of 4-carbamimidoylbenzoic acid within the S1 pocket of trypsin.

Quantitative Analysis of Inhibitory Potency

The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater inhibitory potency.

| Inhibitor | Target Enzyme | Ki (µM) | Reference |

| Benzamidine | Bovine Trypsin | 22.2 | [6] |

| 1-(4-Amidinophenyl)-3-(4-phenoxyphenyl) urea | Bovine Trypsin | 2 | [7] |

| 4-4'-Diazoamino-bis-benzamidine | Bovine Trypsin | 1.5 | [8] |

Note: While a specific Ki for 4-carbamimidoylbenzoic acid was not found in the immediate literature, the Ki values for the structurally similar benzamidine and its derivatives provide a strong indication of its inhibitory potency, which is expected to be in the low micromolar range.

Experimental Workflows for Characterizing the Mechanism of Action

A multi-faceted experimental approach is required to fully elucidate the mechanism of action of a protease inhibitor like 4-carbamimidoylbenzoic acid.

Enzyme Inhibition Kinetics

Enzyme kinetics studies are fundamental to determining the mode of inhibition and the inhibitor's potency (Ki).

Experimental Protocol: Determination of Ki for a Competitive Inhibitor

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the target protease (e.g., bovine trypsin) of known concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0).

-

Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA) in a suitable solvent (e.g., DMSO).

-

-

Inhibitor Preparation:

-

Prepare a stock solution of 4-carbamimidoylbenzoic acid in the assay buffer. Perform a series of dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate in the absence and presence of different fixed concentrations of the inhibitor.

-

Include appropriate controls (no enzyme, no substrate, no inhibitor).

-

-

Data Acquisition:

-

Initiate the reaction by adding the enzyme to the substrate/inhibitor mixture.

-

Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

-

Plot the initial velocities against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

-

Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.

-

Determine the apparent Michaelis constant (Km,app) from the x-intercept of each line in the presence of the inhibitor.

-

Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = [I] / ((Km,app / Km) - 1) , where [I] is the inhibitor concentration and Km is the Michaelis constant in the absence of the inhibitor.

-

Structural Biology: X-ray Crystallography

X-ray crystallography provides atomic-level insights into the binding mode of the inhibitor within the enzyme's active site.

Experimental Protocol: Co-crystallization of a Protease-Inhibitor Complex

-

Protein Purification and Crystallization:

-

Express and purify the target protease to homogeneity.

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) or microbatch methods.

-

-

Complex Formation:

-

Incubate the purified protease with a molar excess of 4-carbamimidoylbenzoic acid to ensure saturation of the active sites.

-

-

Co-crystallization:

-

Set up crystallization trials with the pre-formed protease-inhibitor complex under the optimized crystallization conditions.

-

-

Data Collection and Structure Determination:

-

Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known protease structure as a search model.

-

Refine the model and build the inhibitor into the observed electron density.

-

-

Structural Analysis:

-

Analyze the final structure to identify all the molecular interactions between the inhibitor and the enzyme active site.

-

Computational Modeling: Molecular Docking

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a protein target.

Experimental Protocol: Molecular Docking of 4-Carbamimidoylbenzoic Acid into Trypsin

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protease (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a 3D conformer of 4-carbamimidoylbenzoic acid and assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site on the protease, typically centered on the catalytic triad and the S1 pocket.

-

Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the inhibitor within the defined binding site.

-

-

Scoring and Analysis:

-

The docking program will score the different poses based on a scoring function that estimates the binding affinity.

-

Analyze the top-scoring poses to identify the most probable binding mode and the key molecular interactions, which can then be compared with experimental data from X-ray crystallography.

-

Conclusion and Future Perspectives

4-Carbamimidoylbenzoic acid, through its elegant and efficient mechanism of competitive inhibition, remains a cornerstone in the field of protease research. Its ability to specifically target the S1 pocket of trypsin-like serine proteases, driven by a combination of strong electrostatic interactions and hydrogen bonding, provides a clear and compelling model for structure-based drug design. The experimental workflows detailed in this guide—enzyme kinetics, X-ray crystallography, and molecular docking—represent the essential toolkit for characterizing this and other protease inhibitors.

Future research will continue to build upon the foundational understanding provided by inhibitors like 4-carbamimidoylbenzoic acid. The development of more potent and selective inhibitors for specific serine proteases will be crucial for advancing therapeutics for a wide range of diseases. Furthermore, the application of advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), will provide even deeper insights into the thermodynamics and kinetics of inhibitor binding. The principles elucidated through the study of 4-carbamimidoylbenzoic acid will undoubtedly continue to guide the rational design of the next generation of protease-targeted drugs.

References

- Stroud, R. M. (1974). A Family of Protein-Cutting Proteins. Scientific American, 231(1), 74-88.

- Geratz, J. D. (1979). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Biochimie, 61(4), 559-65.

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585.

- Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical biochemistry, 70(1), 258-262.

- Kraut, J. (1977). Serine proteases: structure and mechanism of catalysis. Annual review of biochemistry, 46, 331-358.

- Katz, B. A., Clark, J. M., Finer-Moore, J. S., Kossiakoff, A. A., & Stroud, R. M. (1996). Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models. Biochemistry, 35(10), 3304-3314.

- Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein science : a publication of the Protein Society, 4(3), 337-360.

- Markwardt, F., & Walsmann, P. (1967). Die Hemmung des Trypsins durch Benzamidin und andere aromatische Monoamidine [The inhibition of trypsin by benzamidine and other aromatic monoamidines]. Hoppe-Seyler's zeitschrift fur physiologische chemie, 348(10), 1381-1386.

- Walter, J., & Bode, W. (1983). The X-ray crystal structure analysis of the refined complex formed by bovine trypsin and p-amidinophenylpyruvate at 1.4 A resolution. Hoppe-Seyler's zeitschrift fur physiologische chemie, 364(8), 949-959.

- El-Gohary, A. H., & El-Sayed, M. A. (2010). Inhibition of trypsin by t-butyloxycarbonyl-alpha-aza-(4-aminophenyl)alanine phenyl ester. Journal of chemical technology and biotechnology, 50(2), 181-189.

- Craik, C. S., Largman, C., Fletcher, T., Roczniak, S., Barr, P. J., Fletterick, R., & Rutter, W. J. (1985). Redesigning trypsin: alteration of substrate specificity. Science (New York, N.Y.), 228(4697), 291-297.

- Geng, T., Wang, M., Wu, Y., Wang, S., & Xu, W. (2025).

- Pál, G., Jancsó, A., Náray-Szabó, G., & Gráf, L. (2002). Structure of human trypsin IV (brain trypsin). The Journal of biological chemistry, 277(18), 15993-16000.

- Khalaf, A. A. (2023). Synthesis,Characterization and Study of the Molecular Docking With Biological Activity of Some Mannich Base Complexes Derived 4-Aminobenzoic Acid.

- Graf, L., Craik, C. S., Patthy, A., Roczniak, S., Fletterick, R. J., & Rutter, W. J. (1987). Selective alteration of substrate specificity by site-directed mutagenesis of trypsin. Biochemistry, 26(9), 2616-2623.

- Brandstetter, H., Turk, D., Hoeffken, H. W., Grosse, D., Stuerzebecher, J., Martin, P. D., Edwards, B. F., & Bode, W. (1992). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Journal of molecular biology, 226(4), 1085-1099.

-

Wikipedia. (2024). Trypsin. In Wikipedia. Retrieved from [Link]

- Radisky, E. S., & Koshland, D. E., Jr. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates.

- Ferguson, J., Martin, S. L., & Walker, B. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in chemistry, 10, 869677.

-

M-CSA. (n.d.). Trypsin. In Mechanism and Catalytic Site Atlas. Retrieved from [Link]

- Luo, R., & Sharp, K. A. (1998). Structural determinants of trypsin affinity and specificity for cationic inhibitors. Biophysical journal, 75(2), 679-692.

- Ferguson, J., Martin, S. L., & Walker, B. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 869677.

- Kim, D. S., & Church, F. C. (1983). Catalytic and structural properties of trypsin-treated 4-aminobutyrate aminotransferase. The Journal of biological chemistry, 258(19), 11768-11773.

- Li, J., Li, R., Wu, Y., Zhou, M., Chen, T., & Shaw, C. (2021). Structure-Activity Relationship and Molecular Docking of a Kunitz-Like Trypsin Inhibitor, Kunitzin-AH, from the Skin Secretion of Amolops hainanensis. Toxins, 13(7), 448.

- Zecha, J., & Zolg, D. P. (2022). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. Journal of proteome research, 21(1), 1-15.

- Frey, P. A., Whitt, S. A., & Tobin, J. B. (1994). A low-barrier hydrogen bond in the catalytic triad of serine proteases. Science, 264(5167), 1927-1930.

- Thermo Fisher Scientific. (2015). Pierce Trypsin Protease, MS Grade User Guide.

- Promega Corporation. (n.d.). Protease Digestion for Mass Spectrometry.

- University of Massachusetts Chan Medical School. (n.d.).

Sources

- 1. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trypsin - Wikipedia [en.wikipedia.org]

- 3. Electrostatic complementarity within the substrate-binding pocket of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural determinants of trypsin affinity and specificity for cationic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Crystal Structure of 4-Carbamimidoylbenzoic Acid

Executive Summary

4-Carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid) represents a critical class of bifunctional molecular scaffolds used in rational drug design and supramolecular materials science. As a structural mimic of the arginine side chain, it serves as a foundational pharmacophore for serine protease inhibitors (e.g., trypsin, thrombin, Factor Xa). Beyond medicinal chemistry, its rigid phenyl core and dual hydrogen-bonding termini (carboxylate acceptor/donor and amidinium donor) make it an ideal tecton for constructing Charge-Assisted Hydrogen-Bonded Organic Frameworks (CAHOFs) and Metal-Organic Frameworks (MOFs).

This guide provides a rigorous analysis of its crystallographic signature, a validated synthesis protocol via the Pinner method, and its mechanistic role in proteolytic inhibition.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5][6]

The utility of 4-carbamimidoylbenzoic acid stems from its zwitterionic potential and rigid geometry. Unlike simple benzoic acid derivatives, the presence of the highly basic amidine group (

Tautomerism and Zwitterionic Character

In the solid state and neutral aqueous solution, the molecule predominantly exists as a zwitterion (4-amidiniumbenzoate). The proton transfers from the carboxylic acid to the amidine nitrogen, creating a "push-pull" electrostatic system.

| Property | Value / Characteristic | Relevance |

| Formula | Bifunctional linker | |

| Mol.[1][2][3][4][5][6][7][8] Weight | 164.16 g/mol | Fragment-based drug design |

| Amidine | ~11.5 (Calculated) | Protonated at physiological pH (7.4) |

| Acid | ~3.5 (Calculated) | Deprotonated at physiological pH |

| Dipole Moment | High (>10 D in zwitterion form) | Strong intermolecular electrostatic forces |

Crystallography & Supramolecular Synthons

The crystal structure of 4-carbamimidoylbenzoic acid is defined by Charge-Assisted Hydrogen Bonds (CAHBs) . Unlike neutral hydrogen bonds, CAHBs involve ionic species (

Unit Cell Data (Zwitterionic Form)

Based on recent high-resolution studies (e.g., Nicks et al., Chem. Sci., 2021), the zwitterionic form crystallizes in the triclinic system.

-

Space Group:

(Triclinic) -

Lattice Parameters:

-

Z: 2

Packing Motif: The Head-to-Tail Ribbon

The dominant structural motif is the formation of infinite 1D ribbons or 2D sheets driven by the self-complementary interaction between the amidinium and carboxylate groups.

-

Primary Synthon:

amidinium-carboxylate heterosynthon. -

Geometry: Two protons from the amidinium group (

) donate to the two oxygens of the carboxylate ( -

Result: A "Head-to-Tail" infinite chain that is robust against solvent intercalation.

Experimental Protocol: Synthesis via Pinner Reaction[13]

Direct synthesis from 4-cyanobenzoic acid is challenging due to the zwitterionic solubility issues of the product. The most robust industrial protocol proceeds via the methyl ester intermediate, ensuring solubility during the Pinner reaction.

Reaction Workflow

Figure 1: Step-wise synthesis of 4-carbamimidoylbenzoic acid hydrochloride via the Pinner reaction.

Detailed Methodology

Step 1: Pinner Reaction (Imidate Formation) [9]

-

Dissolve Methyl 4-cyanobenzoate (10.0 g) in anhydrous methanol (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 30-45 minutes until saturation. Critical: Moisture must be excluded to prevent hydrolysis back to the amide.

-

Seal the vessel and stir at 0°C for 4 hours, then allow to stand at 4°C overnight.

-

Precipitate the imidate ester hydrochloride by adding cold anhydrous diethyl ether. Filter and dry under vacuum.[7][10]

Step 2: Ammonolysis (Amidine Formation)

-

Suspend the imidate ester solid in anhydrous methanol (50 mL).

-

Cool to 0°C and bubble dry Ammonia gas (

) into the suspension for 30 minutes. -

The solid will dissolve and reprecipitate as ammonium chloride and the product.

-

Stir at room temperature for 12 hours.

-

Evaporate solvent to dryness. Recrystallize the residue (Methyl 4-amidinobenzoate) from ethanol.

Step 3: Hydrolysis to Free Acid

-

Dissolve the methyl ester in 1M NaOH (3 eq). Stir at room temperature for 2 hours.

-

Carefully acidify with 1M HCl to pH ~3.

-

The zwitterionic 4-carbamimidoylbenzoic acid (or its HCl salt depending on final pH) will precipitate as a white crystalline solid.

-

Purification: Recrystallize from water/ethanol.

Applications in Drug Design & MOFs

Serine Protease Inhibition (The "Arginine Mimic")

Serine proteases (Trypsin, Thrombin, Factor Xa) possess a deep specificity pocket (S1) containing an Aspartate residue (Asp189 in Trypsin) at the bottom.

-

Mechanism: The amidine group of 4-carbamimidoylbenzoic acid mimics the guanidinium group of the Arginine side chain.

-

Interaction: It forms a salt bridge (bidentate H-bond) with the carboxylate of Asp189.

Figure 2: Mechanistic interaction of the amidine moiety with the S1 specificity pocket of serine proteases.

Hydrogen-Bonded Organic Frameworks (HOFs)

In materials science, the molecule is used to create "exfoliatable" frameworks. The strong in-plane hydrogen bonding (the ribbons described in Section 3.2) creates stable 2D sheets, while the stacking between sheets is weaker (van der Waals or

-

Application: These layers can be exfoliated into monolayer nanosheets using liquid-phase exfoliation, creating 2D materials with accessible functional groups for sensing or catalysis.

References

-

Crystal Structure & HOFs: Nicks, J., Boer, S. A., White, N. G., & Foster, J. A. (2021). Monolayer nanosheets formed by liquid exfoliation of charge-assisted hydrogen-bonded frameworks. Chemical Science, 12(9), 3322-3327.

- Pinner Synthesis Review: Decroix, B., et al. (1977). Synthese d'amidines. Bulletin de la Société Chimique de France.

- Protease Inhibition: Bohm, M., et al. (1999). Banner, D. W., et al. The structure of the complex of thrombin with a highly potent and selective inhibitor. Journal of Molecular Biology. (Establishes the benzamidine-Asp189 interaction).

-

Crystallography Database: Crystallography Open Database (COD) Entry 1560187.

Sources

- 1. Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Supramolecular synthesis based on a combination of hydrogen- and halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminobenzoic acid [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 7. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Thermodynamic Stability and Degradation Pathways of 4-Carbamimidoylbenzoic Acid Hydrochloride

Technical Guide for Drug Development & Analytical Sciences

Executive Summary

4-Carbamimidoylbenzoic acid hydrochloride (CAS: 42823-72-3), also known as 4-amidinobenzoic acid HCl, serves as a critical intermediate in the synthesis of serine protease inhibitors (e.g., dabigatran, camostat) and as a structural probe in biochemical assays. Its stability profile is governed by the competing reactivities of its two functional groups: the strongly basic amidine moiety (

This guide details the thermodynamic boundaries of the compound, identifying hydrolytic deamination as the primary degradation vector. We provide experimentally validated protocols for stability indicating methods (SIM), ensuring researchers can differentiate between the parent compound, its amide intermediate (4-carbamoylbenzoic acid), and the thermodynamic sink (terephthalic acid).

Physicochemical Characterization

Understanding the fundamental constants is a prerequisite for designing stability studies. The compound exists as a hydrochloride salt, conferring significant water solubility but introducing hygroscopic risks.

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | Salt stoichiometry (1:1 HCl) is critical for pH control. | |

| Molecular Weight | 200.62 g/mol | Used for molarity calculations in degradation kinetics. |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates N-oxidation or photo-degradation. |

| Melting Point | > 280°C (Decomposes) | High lattice energy; thermal degradation precedes melting. |

| pKa (Carboxyl) | ~3.6 | Ionized ( |

| pKa (Amidine) | ~11.6 | Protonated ( |

| Solubility | Water, DMSO, Methanol | Soluble in polar protic solvents; risk of solvolysis in alcohols. |

Thermodynamic Stability Profile

Solid-State Thermodynamics

In the solid state, 4-carbamimidoylbenzoic acid HCl is thermodynamically stable due to strong intermolecular hydrogen bonding between the amidinium protons and the chloride counter-ion/carboxyl oxygens.

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Moisture uptake lowers the glass transition temperature (

) of amorphous regions, increasing molecular mobility and accelerating hydrolysis. -

Polymorphism: Solvent-mediated phase transformations can occur during recrystallization from water/ethanol mixtures.

Solution State Thermodynamics (pH-Rate Profile)

The stability in solution is strictly pH-dependent.

-

Acidic (pH < 4): Highly Stable. The amidine group is fully protonated (

), creating a resonance-stabilized cation that resists nucleophilic attack by water. -

Neutral (pH 4–8): Zwitterionic character (

OOC-Ph-C(NH_2)_2^+$) dominates. Stability is moderate; however, intramolecular proton transfer can catalyze slow hydrolysis. -

Basic (pH > 10): Unstable. The amidine deprotonates to the free base (

), rendering the central carbon highly electrophilic and susceptible to hydroxide attack (

Degradation Pathways[1][2]

The degradation of 4-carbamimidoylbenzoic acid HCl follows a stepwise hydrolytic cascade. Secondary pathways include oxidative deamination and photolysis.

Mechanism 1: Hydrolytic Deamination (Primary)

This is the dominant pathway in aqueous formulations.

-

Initiation: Nucleophilic attack of water/hydroxide on the amidine carbon.[1]

-

Intermediate: Formation of a tetrahedral intermediate.

-

Elimination: Expulsion of ammonia (

) to form 4-carbamoylbenzoic acid (Terephthalamic acid). -

Secondary Hydrolysis: The amide further hydrolyzes (slower kinetics) to Terephthalic acid .

Mechanism 2: Photolytic Degradation

The benzoic aromatic ring absorbs UV radiation (approx.

Pathway Visualization

The following diagram maps the degradation logic and structural transformations.

Figure 1: Stepwise degradation pathway of 4-carbamimidoylbenzoic acid HCl. Blue arrows indicate the primary hydrolytic route.

Experimental Protocols

Forced Degradation Study Design

To validate analytical methods, you must force the generation of impurities. This protocol ensures mass balance and peak identification.

Reagents:

-

0.1 M HCl, 0.1 M NaOH, 3%

. -

HPLC Mobile Phase (Phosphate buffer pH 3.0 / Acetonitrile).

Step-by-Step Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve 10 mg sample in 5 mL 0.1 M HCl.

-

Reflux at 60°C for 4 hours.

-

Expected Result: Minimal degradation (< 5%). Amidine is stabilized.

-

-

Base Hydrolysis (Critical):

-

Dissolve 10 mg sample in 5 mL 0.1 M NaOH.

-

Stir at room temperature for 2 hours.

-

Neutralize with HCl before injection.

-

Expected Result: Conversion to 4-carbamoylbenzoic acid (Major) and Terephthalic acid (Minor).

-

-

Oxidation:

-

Dissolve 10 mg sample in 5 mL 3%

. -

Store in dark at RT for 24 hours.

-

Expected Result: Formation of N-oxides (check mass shift +16 Da).

-

Analytical Method (HPLC-UV)

A gradient method is required to separate the highly polar parent from the less polar hydrolysis products.

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

mm, 3.5 µm. -

Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5 to keep carboxyl group protonated).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B (0-2 min)

40% B (15 min). -

Detection: 235 nm.

Stability Testing Workflow

The following workflow illustrates the decision tree for stability assessment.

Figure 2: Workflow for validating stability-indicating methods for amidine derivatives.

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes, N-hydroxyamidinohydrazones, and N-hydroxyguanidines. Drug Metabolism Reviews. (Context: Amidine redox chemistry).

-

OUP Academic. (2000). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures. FEMS Microbiology Ecology. (Context: Metabolic degradation pathways of benzoate derivatives).

-

NIST Chemistry WebBook. 4-Aminobenzoic acid Thermochemical Data. (Context: Thermodynamic data for structural analogues).

-

PubChem. this compound Compound Summary. (Context: Physical properties and identifiers).

-

Cayman Chemical. Benzamidine Hydrochloride Product Information. (Context: Stability benchmarks for amidine salts).

Sources

The Multifaceted Therapeutic Potential of Para-Aminobenzoic Acid (PABA) Derivatives: A Technical Guide for Drug Discovery

Abstract

Para-aminobenzoic acid (PABA), a simple aromatic molecule, serves as a versatile building block in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. Historically recognized for its role in microbial folate synthesis and its application in sunscreens, the therapeutic landscape of PABA derivatives has expanded considerably. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of PABA derivatives. We will delve into their established roles as antimicrobial agents and their emerging potential in oncology, neurodegenerative diseases, and fibrotic conditions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further investigation and innovation in this promising area of pharmaceutical science.

Introduction: The Chemical Versatility and Biological Significance of the PABA Scaffold

Para-aminobenzoic acid (PABA), or 4-aminobenzoic acid, is a non-proteinogenic amino acid that plays a crucial role in the metabolic pathways of many microorganisms as a precursor to folic acid (Vitamin B9). In bacteria, PABA is essential for the synthesis of dihydrofolic acid, a key step in producing tetrahydrofolic acid, which is vital for DNA synthesis and repair. Humans, lacking the enzyme to synthesize folate from PABA, obtain it from their diet, making this pathway an attractive target for selective antimicrobial therapy.

The PABA molecule possesses two reactive functional groups: an amino group and a carboxylic acid group. This inherent chemical duality allows for a wide range of structural modifications, leading to the generation of large libraries of derivatives with diverse pharmacological properties. This guide will explore the key therapeutic areas where PABA derivatives have shown significant promise.

Antimicrobial Applications: Exploiting the Folate Pathway and Beyond

The most well-established therapeutic application of PABA derivatives lies in their antimicrobial activity, primarily through the inhibition of folate synthesis.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfonamides, a major class of antibiotics, are structural analogs of PABA. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate. By blocking this crucial step, sulfonamides prevent the synthesis of folic acid, leading to a bacteriostatic effect. The synergistic combination of sulfonamides with trimethoprim, an inhibitor of dihydrofolate reductase (the subsequent enzyme in the pathway), results in a bactericidal effect.

Experimental Protocol: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory potential of PABA derivatives against DHPS.

Materials:

-

Recombinant DHPS enzyme

-

PABA (substrate)

-

Dihydropteridine pyrophosphate (substrate)

-

Spectrophotometer or fluorometer

-

Test compounds (PABA derivatives)

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

Methodology:

-

Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine IC50 values.

-

Reaction Mixture: In a microplate, prepare the reaction mixture containing assay buffer, DHPS enzyme, and dihydropteridine pyrophosphate.

-

Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding PABA.

-

Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The product of the reaction can be detected directly or coupled to a secondary reaction that produces a detectable signal.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) of Antimicrobial PABA Derivatives

The antimicrobial efficacy of PABA derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

Schiff Bases: Schiff bases derived from PABA have demonstrated significant antibacterial and antifungal activity. The nature of the aldehyde used for derivatization can modulate the spectrum of activity.

-

Ester and Amide Derivatives: Both ester and amide derivatives of PABA have shown promising antimicrobial properties. Quantitative structure-activity relationship (QSAR) studies have indicated that electronic parameters play a crucial role in their activity.

-

Substitutions on the Aromatic Ring: Modifications to the benzene ring of PABA can influence the compound's ability to bind to the active site of DHPS.

Broadening the Spectrum: Beyond Folate Synthesis Inhibition

While DHPS inhibition is the primary mechanism, some PABA derivatives exhibit antimicrobial activity through other pathways. For instance, certain derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains, suggesting alternative molecular targets.

Anticancer Potential: Emerging Therapeutic Avenues

Recent research has highlighted the potential of PABA derivatives as anticancer agents, with several compounds demonstrating significant cytotoxic activity against various cancer cell lines.

Mechanisms of Anticancer Action

PABA derivatives exert their anticancer effects through multiple mechanisms, including:

-

Tubulin Inhibition: Certain acrylamide-PABA hybrids have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: PABA derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as carbonic anhydrases.

-

Induction of Apoptosis: Many cytotoxic PABA derivatives trigger programmed cell death in cancer cells.

Table 1: Cytotoxic Activity of Selected PABA Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzamide derivatives | MCF-7 (Breast) | 5.85 | |

| Benzamide derivatives | HCT-116 (Colon) | 4.53 | |

| Carboxamide derivative | A549 (Lung) | 3.0 | |

| Chloro anilinoquinoline derivative | MCF-7 (Breast) | 3.42 | |

| Chloro anilinoquinoline derivative | A549 (Lung) | 5.97 | |

| Acrylamide-PABA analog 4j | MCF-7 (Breast) | 1.83 |

PABA/NO: A Nitric Oxide-Donating Prodrug

PABA/NO is an O2-arylated diazeniumdiolate that releases nitric oxide (NO), a molecule with known antitumor properties. This prodrug has demonstrated tumoristatic activity comparable to cisplatin in preclinical models of human ovarian cancer.

Dermatological and Anti-Fibrotic Applications

PABA and its derivatives have a long history of use in dermatology, primarily as UV filters in sunscreens. However, concerns about photosensitivity and potential endocrine-disrupting effects have led to a decline in their use for this purpose.

A significant therapeutic application of a PABA derivative is potassium aminobenzoate (Potaba), which is used in the treatment of fibrotic conditions such as Peyronie's disease and scleroderma. It is believed to exert its antifibrotic effects by increasing oxygen uptake at the tissue level, which in turn enhances the activity of monoamine oxidase, an enzyme involved in the breakdown of certain fibrotic proteins. While its exact mechanism is not fully elucidated, clinical studies have shown its potential to slow the progression of these diseases.

Other Therapeutic Applications

The structural versatility of PABA has led to the exploration of its derivatives in a wide range of other therapeutic areas.

Local Anesthetics

PABA esters, such as benzocaine and procaine, are a class of local anesthetics. They function by blocking sodium channels in nerve membranes, thereby preventing the transmission of pain signals. However, these ester-based anesthetics are associated with a higher incidence of allergic reactions due to their metabolism to PABA, a known allergen.

Anti-Alzheimer's and Cholinesterase Inhibition

Emerging research suggests that PABA derivatives may have potential in the treatment of Alzheimer's disease. Several derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, PABA derivatives can increase acetylcholine levels in the brain, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

Conclusion and Future Directions

PABA derivatives represent a rich and diverse class of bioactive molecules with a broad spectrum of therapeutic applications. From their foundational role in the development of antimicrobial agents to their emerging potential in oncology and neurodegenerative diseases, the PABA scaffold continues to be a source of inspiration for medicinal chemists. Future research should focus on elucidating the precise mechanisms of action of novel PABA derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting rigorous clinical trials to validate their safety and efficacy in various disease contexts. The continued exploration of this versatile chemical entity holds significant promise for the discovery and development of new and effective therapies.

Visualizations

Diagram 1: Mechanism of Action of Sulfonamides

Caption: Competitive inhibition of DHPS by sulfonamides.

Diagram 2: Workflow for Screening PABA Derivatives for Anticancer Activity

Caption: A typical workflow for anticancer drug discovery using PABA derivatives.

References

- A “building block” is a key component that plays a substantial and critical function in the pharmaceutical research and development industry. Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals.

comprehensive literature review on 4-amidinobenzoic acid and its analogs

Executive Summary

4-Amidinobenzoic acid (4-carbamimidoylbenzoic acid) represents a critical pharmacophore in medicinal chemistry, serving as the structural anchor for a generation of serine protease inhibitors. Its core functionality—the amidine group —acts as a bioisostere of the arginine side chain, allowing it to dock with high affinity into the S1 specificity pocket of trypsin-like enzymes.

This guide analyzes the chemical architecture, synthetic pathways, and pharmacological evolution of 4-amidinobenzoic acid, tracing its lineage from a simple chemical building block to the complex scaffolds of clinical anticoagulants like Nafamostat, Camostat, and Dabigatran.

Part 1: Chemical Architecture & Synthesis[1]

The Amidine "Warhead"

The defining feature of 4-amidinobenzoic acid is the para-amidine group (

-

Electronic Character: The amidine group is strongly basic and hydrophilic.

-

Structural Role: It serves as a "warhead," anchoring the molecule into the enzyme's active site via salt-bridge formation with a conserved aspartate residue (Asp189 in trypsin/thrombin).

Synthetic Pathways

The synthesis of 4-amidinobenzoic acid is classically achieved via the Pinner Reaction , converting a nitrile to an amidine via an imidate intermediate. This pathway avoids harsh oxidation steps that might degrade the amidine.

Diagram 1: Pinner Synthesis Pathway

Caption: The Pinner reaction sequence converting the cyano group to the amidine functionality via an acid-labile imidate intermediate.

Part 2: Pharmacological Mechanism

The S1 Pocket Interaction

The efficacy of 4-amidinobenzoic acid derivatives stems from their ability to occupy the S1 specificity pocket of serine proteases. This pocket is deep and hydrophobic but contains a critical aspartic acid residue at the bottom.

-

Recognition: The positively charged amidinium group enters the S1 pocket.

-

Anchoring: It forms a bidentate salt bridge with the carboxylate of Asp189.

-

Inhibition: By occupying this pocket, the molecule prevents the entry of the substrate's arginine residue, competitively inhibiting the enzyme.

Diagram 2: Mechanism of Action (S1 Pocket)

Caption: The "Lock and Key" mechanism where the amidine warhead mimics arginine to neutralize the catalytic aspartate residue.

Part 3: Key Analogs & Clinical Evolution

The simple 4-amidinobenzoic acid structure has poor oral bioavailability due to its high polarity. Drug development focused on masking this charge (prodrugs) or modifying the linker to improve specificity.

| Analog | Class | Modification | Clinical Application |

| Nafamostat | Guanidinobenzoate | Naphthalene scaffold + Guanidine | Pancreatitis, Anticoagulant (short-acting), COVID-19 (TMPRSS2 inhibition). |

| Camostat | Guanidinobenzoate | Phenylacetic acid ester linkage | Chronic pancreatitis, Post-op reflux. |

| Gabexate | Guanidinobenzoate | Ethyl ester linker | Pancreatitis, DIC (Disseminated Intravascular Coagulation). |

| Dabigatran | Benzamidine | Double prodrug (Etexilate) | Direct Thrombin Inhibitor (DOAC) for stroke prevention. |

Technical Insight: Nafamostat and Camostat are technically guanidino analogs. The guanidine group is even more basic than the amidine, often forming covalent acyl-enzyme intermediates that slowly hydrolyze, acting as "pseudo-irreversible" inhibitors.

Diagram 3: Analog Structural Hierarchy

Caption: Evolutionary tree of protease inhibitors derived from the amidinobenzoic acid pharmacophore.

Part 4: Supramolecular Chemistry (HOFs)

Beyond drug discovery, 4-amidinobenzoic acid is a prized tecton in supramolecular chemistry. The Amidinium-Carboxylate Salt Bridge is a robust supramolecular synthon, often referred to as a "sticky tape" interaction.

-

Mechanism: The amidinium group (donor) and carboxylate group (acceptor) form a complementary hydrogen-bonding interface (

graph set). -

Application: This interaction drives the self-assembly of Hydrogen-Bonded Organic Frameworks (HOFs) . Unlike Metal-Organic Frameworks (MOFs) which rely on coordination bonds, HOFs built from amidinobenzoic acid rely on these charge-assisted hydrogen bonds to create porous, water-stable networks.

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of 4-Amidinobenzoic Acid (Pinner Method)

A self-validating protocol for the conversion of 4-cyanobenzoic acid.

Reagents: 4-Cyanobenzoic acid (10 mmol), Anhydrous Ethanol (50 mL), HCl gas (dried), Ammonia gas (or Ammonium Carbonate).

Step-by-Step Workflow:

-

Imidate Formation (The Pinner Salt):

-

Suspend 4-cyanobenzoic acid in anhydrous ethanol in a 3-neck flask equipped with a drying tube (CaCl2).

-

Cool to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 2-3 hours until saturation. Checkpoint: The solution should become clear as the nitrile reacts, then precipitate the imidate ester hydrochloride.

-

Seal the flask and store at 4°C for 24 hours.

-

Validation: Take an aliquot for IR. The sharp Nitrile peak (~2230 cm⁻¹) must be absent.

-

-

Amidation:

-

Filter the precipitated imidate salt and wash with cold dry ether (to remove excess HCl).

-

Resuspend the solid in anhydrous ethanol.

-

Treat with anhydrous ammonia gas (bubbling) or add excess ammonium carbonate (solid) and reflux for 3-4 hours.

-

Observation: The mixture will homogenize as the amidine forms.

-

-

Isolation:

-

Cool the mixture. The product often precipitates as the hydrochloride salt.

-

Filter and recrystallize from water/ethanol.

-

Final Validation: 1H NMR (D2O) should show the aromatic protons and the disappearance of ethyl ester signals (if any hydrolysis occurred). Mass Spec (ESI+) should show M+1 = 165.07.

-

Protocol 5.2: Trypsin Inhibition Assay

Standardized kinetic assay to verify "warhead" activity.

-

Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2.

-

Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 1 mM stock.

-

Enzyme: Bovine Trypsin (100 nM final concentration).

-

Procedure:

-

Incubate Trypsin with varying concentrations of 4-amidinobenzoic acid (0 - 100 µM) for 10 mins at 25°C.

-

Add BAPNA substrate.

-

Monitor absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.

-

-

Analysis: Plot

vs [I] to determine

References

-

Davis, C. R., et al. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. Journal of Organic Chemistry. Link

-

Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry. Link

-

Ghouse, S. M., et al. (2024).[1] Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. Link

-

Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal. Link

-

Doonan, C., et al. (2024).[1] Amidinium∙∙∙carboxylate frameworks: Predictable, robust, water-stable hydrogen bonded materials. CrystEngComm. Link

-

Shrimp, J. H., et al. (2020).[1] An enzymatic TMPRSS2 assay for assessment of clinical candidates and discovery of inhibitors as potential treatment of COVID-19. ACS Pharmacology & Translational Science. Link

Sources

safety, handling, and storage guidelines for 4-carbamimidoylbenzoic acid hydrochloride

An In-Depth Technical Guide to the Safe Handling, and Storage of 4-Carbamimidoylbenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage protocols for this compound (also known as 4-carboxybenzamidine hydrochloride). As a compound of interest in drug discovery and development, a thorough understanding of its properties and associated hazards is paramount for ensuring personnel safety and maintaining experimental integrity. This document synthesizes critical information from authoritative sources to provide a self-validating system of protocols and field-proven insights.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling.

| Property | Value | Source |

| Chemical Formula | C₈H₉ClN₂O₂ | |

| Molecular Weight | 200.62 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 86-88 °C (for Benzamidine hydrochloride) | |

| Solubility | Soluble in water and alcohol.[1] | |

| Stability | Stable under recommended storage conditions. Solutions are not stable and should be prepared fresh daily.[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications have been reported. It is crucial to note that while this compound itself does not have a harmonized classification in the ECHA database, the provided classifications are based on notifications from suppliers.[3]

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: PubChem CID 2332 for Benzamidine[4]

Toxicological and Ecological Information

Toxicology

Detailed toxicological studies on this compound are limited. Therefore, a cautious approach assuming potential toxicity is warranted.

-

Acute Effects: Causes skin and serious eye irritation.[4] Inhalation may cause respiratory tract irritation.[4]

-

Chronic Effects: The long-term health effects of exposure have not been thoroughly investigated. Aromatic amines, as a class of compounds, are known to have potential carcinogenic and mutagenic effects.[5][6]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for this compound. For the related compound benzamidine, it is not classified as a carcinogen, mutagen, or reproductive toxicant.[7]

Ecological Information

Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound or its close analog, benzamidine.[9] In the absence of a defined OEL, a risk-based approach known as Control Banding should be employed to manage workplace exposures.[9][10] This involves assessing the hazard and the potential for exposure to determine the necessary level of control.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safe handling practices and the use of appropriate Personal Protective Equipment are mandatory.

Engineering Controls

-

All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.

-

Skin Protection: A lab coat and disposable nitrile or neoprene gloves are required. For tasks with a higher risk of exposure, consider double-gloving.

-

Respiratory Protection: When handling the powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (N95 or higher) is essential.[11]

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is 2-8°C.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]

-

Stability: The solid compound is stable under recommended storage conditions.[2] Aqueous solutions of the related benzamidine hydrochloride are not stable and should be prepared fresh daily.[2] It is recommended to prepare solutions in degassed water to minimize oxidation.[1]

Experimental Protocols

Weighing the Powdered Compound

-

Don all required PPE as outlined in Section 5.2.

-

Perform all weighing operations within a chemical fume hood.

-

Use a disposable weighing dish to prevent contamination of balances.

-

Carefully transfer the desired amount of powder, avoiding the creation of dust.

-

Clean the spatula and any other equipment used with a solvent-moistened wipe before removing from the fume hood.

-

Dispose of the weighing dish and wipes as hazardous waste.

Preparation of Aqueous Solutions

-

Follow the weighing protocol in a chemical fume hood.

-

To the weighed powder in a suitable container, slowly add the required volume of deionized water or desired buffer with stirring.

-

Ensure the solution is fully dissolved. Gentle heating may be required for higher concentrations.[1]

-

As solutions of the related benzamidine hydrochloride are not stable, it is recommended to prepare solutions of this compound fresh for each use.[2]

Caption: Workflow for the preparation of aqueous solutions of this compound.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures (Spill Cleanup)

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could disperse the powder.

-

PPE: Don the appropriate PPE, including respiratory protection.

-

Containment: Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.

-

Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[12][13][14] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

References

-

Tracking Aromatic Amines from Sources to Surface Waters. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Tracking Aromatic Amines from Sources to Surface Waters | Environmental Science & Technology Letters. (n.d.). ACS Publications. Retrieved from [Link]

-

Safety Data Sheet: Benzamidine hydrochloride monohydrate. (n.d.). Carl ROTH. Retrieved from [Link]

-

This compound | CAS 42823-72-3. (n.d.). American Elements. Retrieved from [Link]

-

4-Carbamimidoylbenzoic acid | C8H8N2O2 | CID 3532623. (n.d.). PubChem. Retrieved from [Link]

-

Benzamidine. (n.d.). Wikipedia. Retrieved from [Link]

-

The Impact of Aromatic Amines on the Environment: Risks and Damages. (2012). PubMed. Retrieved from [Link]

-

Classification of substances and mixtures. (n.d.). ECHA. Retrieved from [Link]

-

Control Banding. (2024, March 4). CDC. Retrieved from [Link]

-

Pharmaceutical Waste. (2019, April 2). Department of Toxic Substances Control. Retrieved from [Link]

-

Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from [Link]

-

Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. Retrieved from [Link]

-

Infocard - Substance Information. (n.d.). ECHA. Retrieved from [Link]

-

Benzamidine | C7H8N2 | CID 2332. (n.d.). PubChem. Retrieved from [Link]

-

Control banding. (n.d.). Wikipedia. Retrieved from [Link]

-

Guidance for Disposal of Drugs Used in Clinical Research. (n.d.). Washington University in St. Louis. Retrieved from [Link]

-

HANDLING OF POTENT MOLECULES (CATEGORY-IV). (2025, January 27). PharmaGuideHub. Retrieved from [Link]

Sources

- 1. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]

- 3. Classification of substances and mixtures - ECHA [echa.europa.eu]

- 4. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Control Banding | CDC [cdc.gov]

- 10. Control banding - Wikipedia [en.wikipedia.org]

- 11. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]

- 12. dtsc.ca.gov [dtsc.ca.gov]

- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]

- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]

theoretical vs. experimental properties of 4-carbamimidoylbenzoic acid hydrochloride

An In-Depth Technical Guide on the Theoretical and Experimental Properties of 4-Carbamimidoylbenzoic Acid Hydrochloride.

Bridging Computational Prediction and Experimental Validation in Ligand Design

Executive Summary

This compound (also known as 4-amidinobenzoic acid hydrochloride) represents a critical pharmacophore in medicinal chemistry.[1] Structurally, it serves as a rigidified arginine mimetic, capable of forming high-energy salt bridges with aspartate residues in the catalytic triad of serine proteases (e.g., Trypsin, Thrombin, Factor Xa). This guide provides a comprehensive analysis of its physicochemical properties, contrasting Density Functional Theory (DFT) predictions with experimental data, and details its synthesis and application as a protease inhibitor scaffold.[1][2]

Structural Architecture: Theoretical vs. Experimental

The dual functionality of 4-carbamimidoylbenzoic acid—possessing both an acidic carboxyl group and a basic amidine group—creates complex behavior in the solid state and solution.

1.1 Crystal Structure & Packing (Experimental)

In its hydrochloride salt form, the molecule does not exist as a zwitterion in the crystal lattice but rather as a cationic amidinium species stabilized by a chloride counterion.[2]

-

Lattice Forces: The crystal packing is dominated by a robust hydrogen-bonding network.[1][2] The amidinium group (

) acts as a hydrogen bond donor to the chloride anions ( -